2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252862-12-6
VCID: VC11959371
InChI: InChI=1S/C20H23N3O3S/c1-3-4-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-12-15-7-5-14(2)6-8-15/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24)
SMILES: CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)C
Molecular Formula: C20H23N3O3S
Molecular Weight: 385.5 g/mol

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

CAS No.: 1252862-12-6

Cat. No.: VC11959371

Molecular Formula: C20H23N3O3S

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide - 1252862-12-6

Specification

CAS No. 1252862-12-6
Molecular Formula C20H23N3O3S
Molecular Weight 385.5 g/mol
IUPAC Name 2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C20H23N3O3S/c1-3-4-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-12-15-7-5-14(2)6-8-15/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24)
Standard InChI Key KXWXTLXLUZCSEI-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)C
Canonical SMILES CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)C

Introduction

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide belongs to a class of heterocyclic compounds containing a thienopyrimidine core. These compounds are of significant interest due to their potential biological activities, including anti-inflammatory and anticancer properties. This article explores the synthesis, structure, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general steps include:

  • Formation of the Thienopyrimidine Core:

    • Cyclization reactions involving thiophene derivatives and urea or guanidine derivatives.

  • Substitution at Position 3:

    • Introduction of the butyl group using alkylation methods.

  • Amide Formation:

    • Coupling of the thienopyrimidine derivative with 4-methylbenzylamine using acetic anhydride or similar reagents.

These steps are optimized for high yields and purity, monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Characterization

The compound's identity and purity are confirmed through advanced analytical techniques:

TechniquePurpose
1H NMR & 13C NMRDetermines the chemical environment of protons and carbons in the molecule.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identifies functional groups based on characteristic vibrations.

For example:

  • The amide group shows a strong absorption band around 1650 cm⁻¹ in IR spectra.

  • NMR spectra reveal signals corresponding to aromatic protons and aliphatic chains.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit pharmacological activities:

  • Anti-inflammatory Potential:

    • Molecular docking studies indicate possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Properties:

    • The thienopyrimidine scaffold is known to interact with DNA or protein kinases involved in cancer cell proliferation.

Further experimental validation is required to confirm these activities for this specific compound.

Applications

Due to its structural features, this compound has potential applications in:

  • Drug discovery as a lead molecule for anti-inflammatory or anticancer agents.

  • Material science for designing heterocyclic-based functional materials.

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